6-Desfluoro-6-hydroxy Risperidone

Catalog No.
S885301
CAS No.
106266-11-9
M.F
C23H28N4O3
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Desfluoro-6-hydroxy Risperidone

CAS Number

106266-11-9

Product Name

6-Desfluoro-6-hydroxy Risperidone

IUPAC Name

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3

InChI Key

LCDJWMXDUIZIKO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O

Synonyms

6,7,8,9-Tetrahydro-3-[2-[4-(6-hydroxy-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=C5C=CC(=O)C=C5ON4

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=C5C=CC(=O)C=C5ON4

6-Desfluoro-6-hydroxy Risperidone (CAS 106266-11-9) is a highly specific, process-related impurity and degradation product of the atypical antipsychotic Risperidone [1]. Structurally characterized by the substitution of the 6-fluoro atom on the benzisoxazole ring with a hydroxyl group, this compound is an essential reference material for pharmaceutical quality control [2]. In procurement and analytical workflows, its primary value lies in its role as a definitive calibration standard for stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Procuring high-purity lots of this specific standard is mandated by regulatory guidelines to accurately quantify degradation profiles, establish Relative Response Factors (RRF), and ensure compliance during Active Pharmaceutical Ingredient (API) release and shelf-life testing [1].

Relying on crude forced-degradation mixtures or using the parent Risperidone API as a surrogate standard for quantification fundamentally compromises analytical integrity [1]. While Risperidone and its desfluoro analog (Impurity K, CAS 106266-09-5) share the core scaffold, the introduction of the phenolic hydroxyl group in 6-Desfluoro-6-hydroxy Risperidone significantly alters both its chromatographic retention time and UV molar absorptivity . Using the parent API's calibration curve to quantify this impurity leads to substantial over- or under-reporting of degradation levels. Furthermore, attempting to identify this specific degradant solely via LC-MS in crude mixtures without an authentic pure reference standard prevents accurate LOD/LOQ determination, risking batch rejection during stringent regulatory audits [1].

Reverse-Phase HPLC Retention Behavior vs. Parent API

In validated reverse-phase HPLC (RP-HPLC) stability-indicating methods, the substitution of the highly electronegative fluorine atom with a polar hydroxyl group significantly reduces the hydrophobicity of the benzisoxazole moiety [1]. Consequently, 6-Desfluoro-6-hydroxy Risperidone exhibits a distinct, earlier elution profile compared to the parent API. Quantitative method validation data demonstrates an RRT (Relative Retention Time) of approximately 0.65 to 0.75 for the hydroxy impurity, whereas the parent Risperidone elutes at an RRT of 1.00, and the non-hydroxylated 6-Desfluoro analog (Impurity K) elutes closer to the parent . This baseline resolution is critical for preventing peak integration overlap.

Evidence DimensionRelative Retention Time (RRT) in RP-HPLC
Target Compound DataRRT ~0.65 - 0.75 (highly resolved early eluter)
Comparator Or BaselineRisperidone API (RRT = 1.00) and Impurity K (RRT ~0.90 - 0.95)
Quantified Difference>0.25 RRT shift ensuring baseline separation
ConditionsStandard C18 column, gradient elution (e.g., ammonium acetate/acetonitrile mobile phase)

Procurement of the pure standard guarantees accurate peak assignment and integration, preventing false out-of-specification (OOS) results caused by co-elution.

UV Absorptivity Shift and RRF Calibration

The electronic structure of the benzisoxazole chromophore is highly sensitive to substituents at the 6-position. The hydroxyl group in 6-Desfluoro-6-hydroxy Risperidone acts as a strong auxochrome, shifting the UV absorption maxima and altering the molar extinction coefficient relative to the parent fluorinated compound [1]. When quantified at standard UV wavelengths, the impurity exhibits a Relative Response Factor (RRF) that deviates from unity. Relying on the parent API as a surrogate standard (RRF = 1.0) introduces a systematic quantification error, often exceeding the variance permitted by ICH guidelines for impurity reporting [2].

Evidence DimensionRelative Response Factor (RRF) for UV quantification
Target Compound DataRRF ≠ 1.0 (requires specific external calibration)
Comparator Or BaselineRisperidone API surrogate quantification (assumes RRF = 1.0)
Quantified DifferenceElimination of systematic quantification error (>10% variance)
ConditionsUV/PDA detection at standard compendial wavelengths

Purchasing the exact standard is mandatory to establish empirical RRF values, ensuring that impurity mass balance calculations meet strict regulatory thresholds.

Marker for Base-Catalyzed Hydrolytic Degradation

6-Desfluoro-6-hydroxy Risperidone is uniquely positioned as the primary marker for base-catalyzed hydrolytic degradation of Risperidone. Under alkaline stress conditions, the 6-fluoro substituent undergoes nucleophilic aromatic substitution by hydroxide ions. In contrast, other related impurities, such as Impurity K (6-Desfluoro Risperidone), typically arise from reductive processes or as carryover from starting materials. By utilizing the pure 6-hydroxy standard, analytical teams can quantitatively track the kinetics of this specific hydrolytic pathway, differentiating it from oxidative or photolytic degradation routes[1].

Evidence DimensionPrimary formation pathway
Target Compound DataForms specifically via base-catalyzed nucleophilic substitution of fluorine
Comparator Or BaselineImpurity K (forms via reductive defluorination or precursor carryover)
Quantified Difference100% specificity as a marker for hydrolytic vs. reductive stress
ConditionsICH Q1A(R2) forced degradation studies (e.g., 0.1N NaOH stress)

Enables formulation scientists to pinpoint the exact environmental vulnerabilities of the API, driving targeted decisions in excipient selection and packaging.

ICH Q3A/Q3B Impurity Profiling and Regulatory Submissions

Procuring this standard is essential for compiling Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). It allows analytical teams to definitively quantify the 6-hydroxy degradant, ensuring that trace levels remain within the strict safety thresholds mandated by the FDA and EMA [1].

Stability-Indicating Method (SIM) Validation

During the development of RP-HPLC methods for Risperidone API, this standard is utilized to prove baseline chromatographic resolution. By injecting the pure standard alongside the parent API and Impurity K, laboratories can validate the method's specificity and accuracy [2].

Formulation Stress Testing and Excipient Compatibility

Because 6-Desfluoro-6-hydroxy Risperidone is a specific marker for basic hydrolysis, formulation scientists use this standard to screen excipients for alkaline microenvironments, ensuring the final dosage form does not accelerate API degradation[1].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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